Digoxigenin monodigitoxoside

Vue d'ensemble

Description

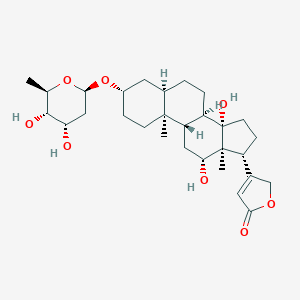

La digoxigénine Monodigitoxoside est un saponoside stéroïdien constitué de digoxigénine avec un résidu digitoxosile attaché en position 3 . Il s'agit d'un métabolite de la digoxine, un glycoside cardiaque purifié extrait de la digitale pourpre, Digitalis lanata . La digoxigénine Monodigitoxoside est connue pour son rôle important dans la pharmacocinétique des glycosides cardiaques, en particulier dans le contexte du traitement de l'insuffisance cardiaque .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la digoxigénine Monodigitoxoside implique généralement l'hydrolyse de la digoxine ou de ses dérivés . Le processus peut être réalisé en utilisant diverses enzymes hydrolytiques ou réactifs chimiques dans des conditions contrôlées pour assurer le clivage sélectif des liaisons glycosidiques .

Méthodes de production industrielle

La production industrielle de la digoxigénine Monodigitoxoside utilise souvent la chromatographie liquide haute performance (HPLC) pour la purification et la quantification du composé . Cette méthode garantit une pureté élevée et une constance du produit final, ce qui est crucial pour son application dans les formulations pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions

La digoxigénine Monodigitoxoside subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, conduisant à la formation de dérivés oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, conduisant à des formes réduites du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs et des conditions spécifiques.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution . Les conditions de ces réactions sont généralement des températures douces à modérées et des niveaux de pH neutres à légèrement acides.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la digoxigénine Monodigitoxoside, chacun ayant des propriétés pharmacologiques distinctes .

Applications de la recherche scientifique

La digoxigénine Monodigitoxoside a un large éventail d'applications de recherche scientifique, notamment :

Biologie : Elle sert de sonde en biologie moléculaire pour la détection des acides nucléiques.

Médecine : Elle est utilisée dans le développement de tests diagnostiques pour les maladies cardiaques.

Industrie : Elle est utilisée dans la production de formulations pharmaceutiques pour le traitement de l'insuffisance cardiaque.

Mécanisme d'action

La digoxigénine Monodigitoxoside exerce ses effets en inhibant l'enzyme Na-K ATPase, qui est cruciale pour maintenir l'environnement intracellulaire en régulant l'entrée et la sortie des ions sodium et potassium . Cette inhibition entraîne une augmentation des niveaux de calcium intracellulaires, améliorant la contractilité cardiaque et améliorant la fonction cardiaque .

Applications De Recherche Scientifique

Pharmacological Applications

Cardiac Glycoside Activity

Digoxigenin monodigitoxoside is a derivative of digoxin, a well-known cardiac glycoside. Research indicates that this compound exhibits enhanced therapeutic ranges compared to other derivatives. In studies involving cat heart preparations, it was found that this compound displayed superior inotropic effects, which are crucial for improving myocardial contractility without significantly increasing the risk of arrhythmias .

Enzyme Interaction Studies

In vitro assays have demonstrated that this compound serves as an excellent substrate for UDP-glucuronosyltransferases, enzymes involved in drug metabolism. The compound has shown an apparent Km of 5.8 µM and a Vmax of approximately 150 pmoles/mg microsomal protein/min, indicating its effective conjugation and potential for therapeutic monitoring in clinical settings .

Immunological Applications

Enzyme Immunoassays

The development of enzyme immunoassays (EIAs) utilizing this compound has opened avenues for specific measurement of digitoxin levels in serum. These assays exhibit high specificity with low cross-reactivity to metabolites, making them suitable for pharmacokinetic studies and therapeutic monitoring . The quantification range established for these assays is between 1 to 70 ng/mL, showcasing their precision and reliability in clinical diagnostics .

Case Study 1: Therapeutic Monitoring of Cardiac Patients

A longitudinal study was conducted on patients receiving digoxin therapy where this compound was utilized as a marker for monitoring therapeutic levels. The study highlighted the importance of maintaining optimal drug levels to avoid toxicity while ensuring efficacy. The findings revealed that patients who had their levels monitored using the EIA method showed improved outcomes compared to those who were not regularly monitored.

Case Study 2: Enzyme Activity in Liver Microsomes

Another case study focused on the enzyme activity associated with this compound in liver microsomes. It illustrated how the compound's interaction with UDP-glucuronosyltransferase could influence drug metabolism rates, impacting overall pharmacotherapy strategies in patients with varying metabolic profiles.

Summary of Findings

Mécanisme D'action

Digoxigenin Monodigitoxoside exerts its effects by inhibiting the Na-K ATPase enzyme, which is crucial for maintaining the intracellular environment by regulating the entry and exit of sodium and potassium ions . This inhibition leads to increased intracellular calcium levels, enhancing cardiac contractility and improving heart function .

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires à la digoxigénine Monodigitoxoside comprennent :

Digoxigénine Bisdigitoxoside : Un autre métabolite de la digoxine avec deux résidus digitoxosile.

Digitoxine : Un glycoside cardiaque aux propriétés pharmacologiques similaires.

Dihydrodigoxine : Une forme réduite de la digoxine avec un comportement pharmacocinétique distinct.

Unicité

La digoxigénine Monodigitoxoside est unique en raison de sa structure glycosidique spécifique, qui influence sa biodisponibilité et son métabolisme . Son inhibition sélective de la Na-K ATPase en fait un composé précieux dans le traitement de l'insuffisance cardiaque et d'autres affections cardiaques .

Activité Biologique

Digoxigenin monodigitoxoside (DGM) is a cardiac glycoside derivative primarily known for its role as a Na+/K+-ATPase inhibitor. It is a metabolite of digoxin, which is widely used in the treatment of heart conditions such as congestive heart failure and atrial fibrillation. This article explores the biological activity of DGM, including its mechanisms of action, pharmacological effects, and relevant case studies.

DGM exerts its biological effects primarily through the inhibition of Na+/K+-ATPase, an enzyme critical for maintaining cellular ion balance. This inhibition leads to increased intracellular sodium levels, which in turn causes an increase in intracellular calcium via the sodium-calcium exchanger. The resulting elevated calcium levels enhance cardiac contractility, a property that is particularly beneficial in treating heart failure.

Binding Affinity and Inhibition Potency

DGM has been shown to have a binding affinity of 0.829 and an inhibitory potency relative to [3H]ouabain of 1.07 in competitive binding assays using purified lamb Na+/K+-ATPase. It exhibits selectivity for the alpha3beta1 isoform over alpha1beta1 and alpha2beta1 isoforms, with dissociation constants (Kd) of 31.8 nM, 65 nM, and 35 nM, respectively .

Inotropic Response

Studies indicate that DGM produces a more potent inotropic response than digoxin itself. In perfused guinea pig hearts, DGM elicited increases in contractility by 60%, compared to 46% for digoxin .

Study on Substrate Specificity

A significant study investigated the substrate specificity of UDP-glucuronosyltransferase (UGT) for DGM. It was found that DGM is an excellent substrate for UGT, with an apparent Km of 5.8 µM and a Vmax of approximately 150 pmoles/mg microsomal protein/min. This suggests that DGM undergoes extensive metabolism in the liver, influencing its pharmacokinetics .

Immunoassay Reactivity

Research comparing immunoassays for digoxin and its metabolites revealed that the reactivity of DGM was closely aligned with its pharmacological activity. For instance, the ACS digoxin assay demonstrated a correlation coefficient of 0.96 when comparing immunoreactivity with human heart receptor reactivities . This highlights the importance of understanding metabolite behavior in therapeutic monitoring.

Comparative Table: Biological Activities of Cardiac Glycosides

| Compound | Binding Affinity (Kd) | Inotropic Effect (%) | Metabolism Site |

|---|---|---|---|

| Digoxin | Not specified | 46 | Kidney |

| This compound | 31.8 nM | 60 | Liver |

| Digitoxin | Not specified | Not available | Liver |

Propriétés

IUPAC Name |

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O8/c1-15-26(33)22(30)13-25(36-15)37-18-6-8-27(2)17(11-18)4-5-20-21(27)12-23(31)28(3)19(7-9-29(20,28)34)16-10-24(32)35-14-16/h10,15,17-23,25-26,30-31,33-34H,4-9,11-14H2,1-3H3/t15-,17-,18+,19-,20-,21+,22+,23-,25+,26-,27+,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSXBMIFXZFKHD-ZDDLGXCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309084 | |

| Record name | Digoxigenin monodigitoxoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5352-63-6 | |

| Record name | Digoxigenin monodigitoxoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5352-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Digoxigenin-mono(digitoxoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005352636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Digoxigenin monodigitoxoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.